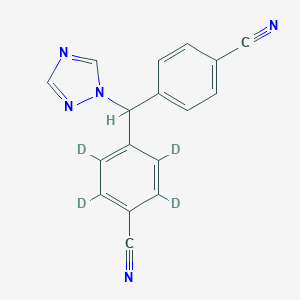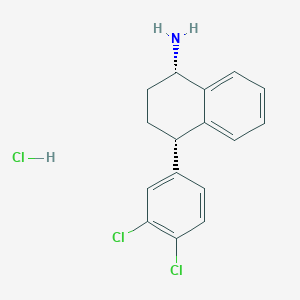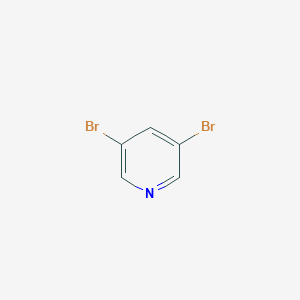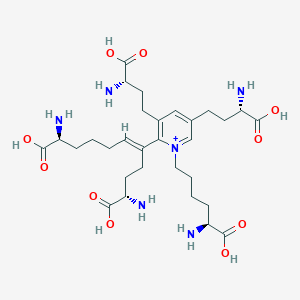![molecular formula C19H27NO3 B018342 (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate CAS No. 101711-00-6](/img/structure/B18342.png)
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate, also known as tropacocaine, is a synthetic compound that belongs to the class of tropane alkaloids. It is a derivative of cocaine and has been studied extensively for its potential applications in medicinal chemistry and neuroscience research.
Mécanisme D'action
Tropacocaine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft and increasing the concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine, but (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower abuse potential and fewer side effects.
Effets Biochimiques Et Physiologiques
Tropacocaine has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to produce rewarding effects in animal studies, indicating its potential as a drug of abuse. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower potency and shorter duration of action than cocaine, making it a safer alternative for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Tropacocaine has several advantages for lab experiments, including its high purity and specificity for dopamine transporters. It also has fewer side effects and a lower abuse potential than cocaine, making it a safer alternative for animal studies. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has a shorter duration of action than cocaine, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate, including its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Tropacocaine has also been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse. Further research is needed to fully understand the pharmacological effects of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate and its potential applications in medicinal chemistry and neuroscience.
Méthodes De Synthèse
Tropacocaine can be synthesized by reacting tropinone with phenylacetic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product can be further purified through recrystallization and chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate.
Applications De Recherche Scientifique
Tropacocaine has been used in various scientific research applications, including as a reference compound for testing the specificity of cocaine binding sites. It has also been used as a tool to study the structure-activity relationships of tropane alkaloids and their interactions with neurotransmitter transporters. Tropacocaine has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying dopamine signaling in the brain.
Propriétés
Numéro CAS |
101711-00-6 |
|---|---|
Nom du produit |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Formule moléculaire |
C19H27NO3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,13-15,17,22H,9-12H2,1-3H3 |
Clé InChI |
MLORIUYYKBHBAX-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
SMILES canonique |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
Synonymes |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



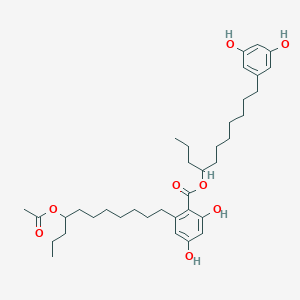
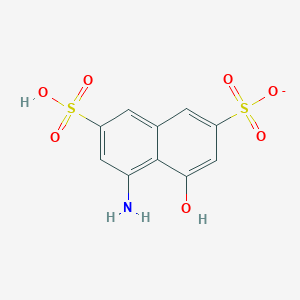
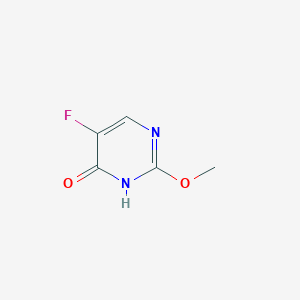

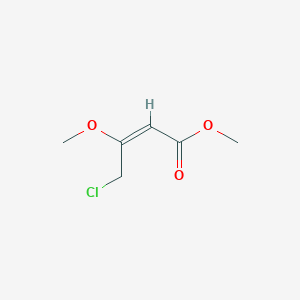
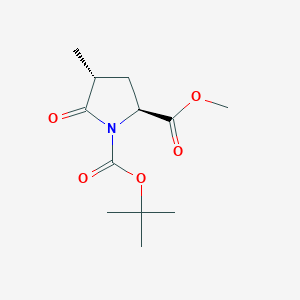
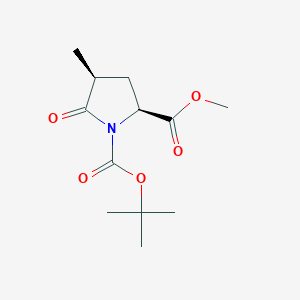
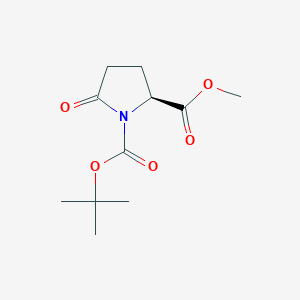
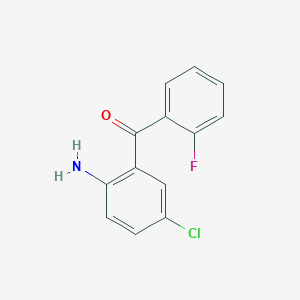
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
